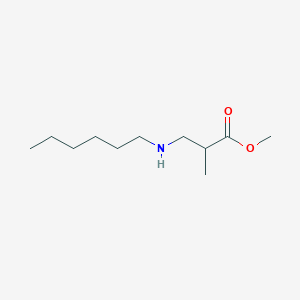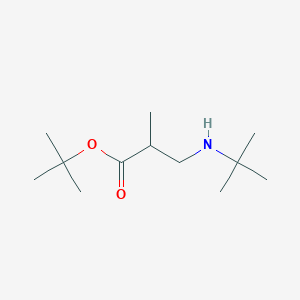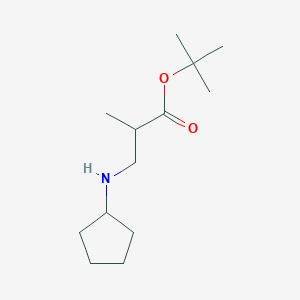![molecular formula C15H22ClNO2 B6340334 tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1221341-46-3](/img/structure/B6340334.png)
tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C15H22ClNO2 . It contains a total of 41 bonds, including 19 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate” includes a tert-butyl group, a 2-chlorophenyl group, a methyl group, an amino group, and a propanoate group . The compound has a molecular weight of 283.79 g/mol .Scientific Research Applications
Chromatographic Separation and Analysis
A study developed a liquid chromatography method for the chiral resolution of 4-amino-3-(4-chlorophenyl)butyric acid isomers, involving derivatization steps that could be related to processes involving compounds like tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate. This method could potentially be applied to similar compounds for the separation of isomers, highlighting its importance in the preparation of enantiomerically pure substances (Vaccher et al., 1991).
Structural Analysis and Polymorphism
Research on the structural analysis of certain compounds revealed two polymorphic forms of a compound closely related to tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate. This study provides insights into the molecular conformation, crystalline structure, and the implications of polymorphism in pharmaceutical development, showcasing the significance of understanding the physical and chemical properties of compounds for their application in material science (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis of Complex Molecules
A pivotal study reported the synthesis of cryptophycin-24 (Arenastatin A), which involved the use of tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a compound closely related to tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate. This research demonstrates the compound's role in the synthesis of complex molecules with potential therapeutic applications, highlighting its utility in synthetic organic chemistry (Eggen et al., 2000).
Environmental Chemistry and Oxidation Studies
Investigations into the oxidation of tert-butyl ethers in the presence of chloride ions have shown that acid medium favors the formation of chloro organic compounds, which can be linked to studies involving tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate. This research is crucial for understanding the environmental fate and transformation of organic compounds, particularly in the context of pollution and chemical degradation processes (Cysewski, Gackowska, & Gaca, 2006).
Novel Polyimides and Material Science
A study on the synthesis of new polyimides containing di-tert-butyl side groups, derived from compounds structurally related to tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate, demonstrates the importance of such compounds in the development of materials with low dielectric constants, excellent solubility, and high glass transition temperatures. This research highlights the potential applications of these materials in electronics and as advanced polymers with unique properties (Chern, Twu, & Chen, 2009).
properties
IUPAC Name |
tert-butyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-7-5-6-8-13(12)16/h5-8,11,17H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYPZUPXNJKXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)

![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)
![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)
![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6340326.png)
![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340350.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)